2-(2,4-Dichloro-5-fluorophenyl)piperazine
Overview
Description
2-(2,4-Dichloro-5-fluorophenyl)piperazine is a chemical compound with the molecular formula C10H11Cl2FN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of dichloro and fluorophenyl groups in the compound makes it a valuable intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-5-fluorophenyl)piperazine typically involves the reaction of 2,4-dichloro-5-fluoroaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-5-fluorophenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce a corresponding N-oxide .
Scientific Research Applications
2-(2,4-Dichloro-5-fluorophenyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As a precursor in the development of pharmaceuticals with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-5-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)piperazine
- 2-(2,4-Difluorophenyl)piperazine
- 2-(2,4-Dichloro-5-methylphenyl)piperazine
Uniqueness
2-(2,4-Dichloro-5-fluorophenyl)piperazine is unique due to the presence of both dichloro and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s reactivity and specificity in various applications .
Properties
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2FN2/c11-7-4-8(12)9(13)3-6(7)10-5-14-1-2-15-10/h3-4,10,14-15H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYATDLPBMRWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=C(C=C2Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661685 | |
Record name | 2-(2,4-Dichloro-5-fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-92-8 | |
Record name | 2-(2,4-Dichloro-5-fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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